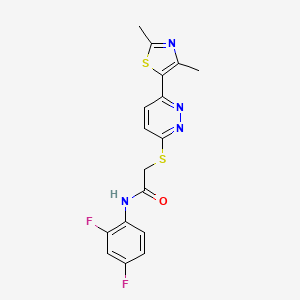
N-(2,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14F2N4OS2 and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-Difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group, a thiazole moiety, and a pyridazine ring. Its molecular formula is C19H17N5OS, and it has a molecular weight of approximately 427.6 g/mol .
1. Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyridazine rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger, indicating moderate antifungal activity .
- Bacterial Strains Tested : The compound was evaluated against E. coli, Salmonella typhi, Bacillus subtilis, and Staphylococcus aureus, with varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on related thiazole derivatives has demonstrated:
- Cell Line Testing : Compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa (cervical cancer), MDA-MB-468 (breast cancer), and HCT-15 (colon cancer). For example, specific derivatives exhibited IC50 values from 80 to 200 nM .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 100 |
| Compound B | HCT-15 | 200 |
| Compound C | MDA-MB-468 | 150 |
The biological activity of this compound may be attributed to its ability to interact with critical cellular targets:
- Tubulin Polymerization Inhibition : Some thiazole-containing compounds have been shown to inhibit tubulin polymerization, which is essential for cell division in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested alongside other compounds. The results indicated that it exhibited comparable activity to known antifungal agents with MIC values suggesting it could be a candidate for further development in treating fungal infections .
Case Study 2: Anticancer Potential
A series of thiazole derivatives were synthesized and screened for anticancer activity. Among these, one derivative closely related to this compound showed promising results against breast and colon cancer cell lines with IC50 values below 5 μM, indicating significant potential for development as an anticancer agent .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4OS2/c1-9-17(26-10(2)20-9)14-5-6-16(23-22-14)25-8-15(24)21-13-4-3-11(18)7-12(13)19/h3-7H,8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHGJTQEVSFFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














